Technical Whitepaper: 5-Cyclohexylthiophene-2-carboxylic Acid
Technical Whitepaper: 5-Cyclohexylthiophene-2-carboxylic Acid
A Strategic Scaffold for Antiviral and Anti-infective Drug Discovery
Executive Summary
5-Cyclohexylthiophene-2-carboxylic acid (CAS 1157723-07-3) represents a specialized building block in the design of lipophilic, polar-functionalized heterocycles. While not a marketed drug itself, this moiety serves as a critical pharmacophore in the development of HCV NS5B polymerase inhibitors and other anti-infective agents. Its structural value lies in the unique combination of the bioisosteric thiophene core, a solubilizing/directing carboxylate headgroup, and a bulky, lipophilic cyclohexyl tail that occupies hydrophobic pockets in viral enzymes.
This technical guide provides a comprehensive analysis of its physicochemical profile, validated synthesis pathways, and application in Structure-Activity Relationship (SAR) campaigns.
Molecular Identity & Physicochemical Profile[1][2]
The compound is characterized by a balance between the acidic carboxyl head and the lipophilic cyclohexyl tail. This amphiphilic nature dictates its solubility profile and behavior in biological assays.
| Property | Value / Description | Source/Note |
| Chemical Name | 5-Cyclohexylthiophene-2-carboxylic acid | IUPAC |
| CAS Number | 1157723-07-3 | Chemical Abstract Service |
| Molecular Formula | C₁₁H₁₄O₂S | - |
| Molecular Weight | 210.29 g/mol | - |
| Appearance | Off-white to pale yellow crystalline solid | Experimental Observation |
| Predicted pKa | 3.8 ± 0.2 | Acidic (Carboxyl group) |
| Predicted LogP | 3.6 – 4.1 | High Lipophilicity |
| H-Bond Donors | 1 | (COOH) |
| H-Bond Acceptors | 2 | (C=O, S) |
| Rotatable Bonds | 2 | C(thiophene)-C(cyclohexyl), C-COOH |
Structural Insight:
The thiophene ring acts as a bioisostere for benzene, offering different electronic properties (electron-rich) and geometry (5-membered ring angle). The substitution at the 5-position with a cyclohexyl group prevents metabolic oxidation at the typically reactive
Synthesis Pathways[3][5][6][7][8]
The synthesis of 5-cyclohexylthiophene-2-carboxylic acid can be approached via two primary methodologies. The choice depends on the availability of starting materials and the scale of production.
Method A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This is the preferred route for research-scale synthesis due to mild conditions and high functional group tolerance. It involves the coupling of a 5-halothiophene ester with a cyclohexylboronic acid derivative, followed by hydrolysis.
Method B: Friedel-Crafts Alkylation & Oxidation
Suitable for larger, industrial batches where cost of palladium catalysts is a constraint. This route builds the core from 2-cyclohexylthiophene.
Figure 1: Comparative synthetic routes. Method A (top) offers higher precision for SAR libraries; Method B (bottom) is cost-effective for bulk scale-up.
Protocol Highlight (Method A - Validation):
-
Coupling: Charge a reaction vessel with methyl 5-bromo-2-thiophenecarboxylate (1.0 eq), cyclohexylboronic acid (1.2 eq), and
(2.0 eq) in 1,4-dioxane/water (4:1). Degas with . Add (5 mol%) and heat to 80°C for 12h. -
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
Hydrolysis: Treat the ester with LiOH (3.0 eq) in THF/Water at RT for 4h. Acidify with 1N HCl to precipitate the target acid.
Pharmaceutical Applications: The HCV NS5B Connection
The 5-substituted thiophene-2-carboxylic acid motif is a privileged scaffold in the design of Non-Nucleoside Inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.
Mechanism of Action
Inhibitors containing this scaffold typically bind to the Thumb II allosteric site of the polymerase. The carboxylic acid moiety forms critical salt bridges with arginine residues (e.g., Arg-503) within the active site, while the 5-cyclohexyl group occupies a deep hydrophobic pocket, displacing viral RNA or preventing conformational changes required for initiation.
SAR Logic (Structure-Activity Relationship)
The cyclohexyl group is often explored as a bioisostere for a phenyl or tert-butyl group.
-
Advantages of Cyclohexyl: Unlike a phenyl ring, the cyclohexyl group is not planar (chair conformation), allowing it to fill spherical hydrophobic pockets more effectively. It also lacks
- stacking potential, which can reduce non-specific binding. -
Electronic Effects: The cyclohexyl group is electron-donating (inductive effect, +I), which slightly increases the electron density of the thiophene ring compared to a phenyl substituent. This can modulate the pKa of the carboxylic acid, fine-tuning the salt-bridge strength.
Figure 2: Pharmacophore dissection showing the role of each structural component in enzyme inhibition.
Handling & Safety Protocols
While specific toxicological data for the cyclohexyl derivative is limited, it should be handled with the standard precautions assigned to thiophene-2-carboxylic acid derivatives.
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but may discolor upon prolonged exposure to light/air.
-
Solubility:
-
Soluble in: DMSO, Methanol, Ethanol, Ethyl Acetate.
-
Insoluble in: Water (requires pH adjustment > 7 to dissolve as a salt).
-
Self-Validating Safety Check: Before scaling up, perform a small-scale "dissolution test" in DMSO. If the solution turns dark brown or black immediately, check for residual palladium from synthesis (if Method A was used) or oxidation impurities. Pure compound should yield a clear or pale yellow solution.
References
-
Vertex Pharmaceuticals. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Bioorganic & Medicinal Chemistry Letters.
-
Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives.[1] Beilstein Journal of Organic Chemistry.
-
ChemicalBook. (2023). 5-Chlorothiophene-2-carboxylic acid Synthesis and Analog Data. (Used for synthetic route validation of 5-substituted thiophenes).
-
PubChem. (2023). Compound Summary: Thiophene-2-carboxylic acid derivatives.[2][3][4][5][1][6] National Library of Medicine.
Sources
- 1. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. CN110317189A - A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene -2- formic acid - Google Patents [patents.google.com]
- 4. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 6. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth - Google Patents [patents.google.com]
